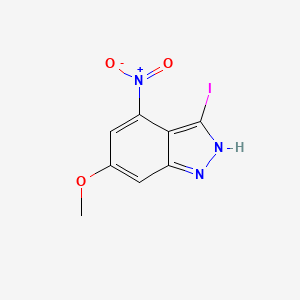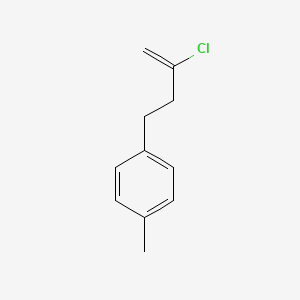
2-Chloro-4-(4-methylphenyl)-1-butene
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves various techniques. For instance, the synthesis of “(2-chloro-4-methylphenyl) dithiocarbamate” involves the preparation of new reagents diagnosed through several known techniques such as NMR, FT-IR, CHNS, and Mass . Another process for the preparation of “2-chloro-4-methylphenol” involves reacting 4-methylphenol with a chlorinating agent in the presence of a catalyst system of one or more Lewis acids .Molecular Structure Analysis
The molecular structure of a related compound, “2-Chloro-4-methylphenol”, has the linear formula: ClC6H3(CH3)OH .Chemical Reactions Analysis
The chemical reactions of related compounds can be quite complex. For example, isocyanates and thioisocyanates are incompatible with many classes of compounds, reacting exothermically to release toxic gases .Physical And Chemical Properties Analysis
The physical and chemical properties of a related compound, “2-Chloro-4-methylphenol”, include a molecular weight of 142.58, a refractive index n20/D of 1.553 (lit.), a boiling point of 195-196 °C (lit.), and a density of 1.211 g/mL at 25 °C (lit.) .Wissenschaftliche Forschungsanwendungen
Chemical Process Applications
Research on similar compounds and processes, such as the study of room temperature ionic liquids (RTILs) and their applications in gas separations, highlights the importance of chemical innovations in enhancing separation processes for gases like CO2/N2 and CO2/CH4. Ionic liquids, for instance, have been noted for their potential to outperform standard polymers in these separations, suggesting a promising area for future research in optimizing such materials for environmental and industrial applications (Scovazzo, 2009).
Environmental Implications
The decomposition of organic compounds, such as methyl tert-butyl ether (MTBE) using cold plasma reactors, offers insights into environmental remediation techniques. This method demonstrates the feasibility of decomposing and converting hazardous organic compounds into less harmful substances, indicating a valuable approach to addressing environmental pollution (Hsieh et al., 2011).
Potential for Material Science
The synthesis and functionalization of chemical compounds play a critical role in developing new materials with specific properties. For example, the research into ethylene dimerization focusing on Alphabutol Optimization suggests ongoing efforts to enhance the production processes of compounds like Butene-1, which is crucial for manufacturing high-density polyethylene (HDPE) and linear low-density polyethylene (LLDPE). Such studies underscore the significance of chemical synthesis in creating materials with tailored properties for various applications (Alenezi et al., 2019).
Safety and Hazards
Wirkmechanismus
Target of Action
Related compounds such as 3-chloro-4-methylphenyl isocyanate and 2-Chloro-4-methylphenol are known to interact with various biological targets. These compounds contain an isocyanate or phenol group, which can react with a variety of biological molecules, potentially altering their function.
Mode of Action
Isocyanates, like those found in related compounds, are known to react with amines, alcohols, and water, forming ureas, carbamates, and carbon dioxide, respectively . This reactivity could potentially lead to modifications of biological targets, altering their function.
Biochemical Pathways
For example, 4-Chloro-2-methylphenol has been studied for its effects on the degradation of linuron , a phenylurea herbicide.
Result of Action
For example, isocyanates can cause respiratory and skin irritation .
Eigenschaften
IUPAC Name |
1-(3-chlorobut-3-enyl)-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl/c1-9-3-6-11(7-4-9)8-5-10(2)12/h3-4,6-7H,2,5,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEVGJUZMZMLKKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCC(=C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10641125 | |
| Record name | 1-(3-Chlorobut-3-en-1-yl)-4-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10641125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
731772-20-6 | |
| Record name | 1-(3-Chloro-3-buten-1-yl)-4-methylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=731772-20-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Chlorobut-3-en-1-yl)-4-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10641125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Carboethoxy-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1613667.png)
![Ethyl 2-{4-[(4-methylpiperazin-1-yl)methyl]benzoyl}benzoate](/img/structure/B1613669.png)
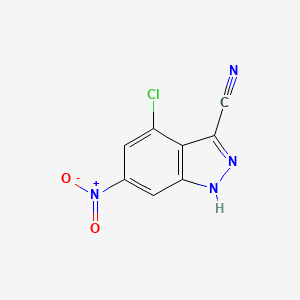
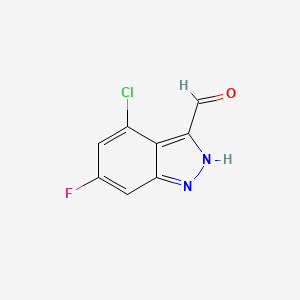


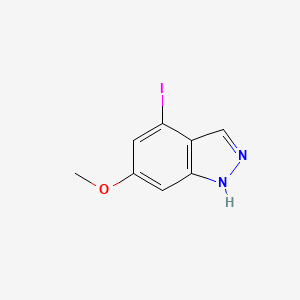

![3,5-Dibromo-6-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1613681.png)
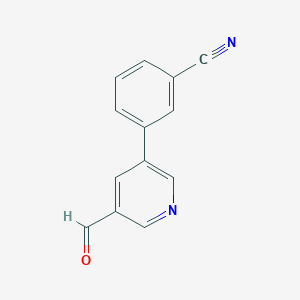
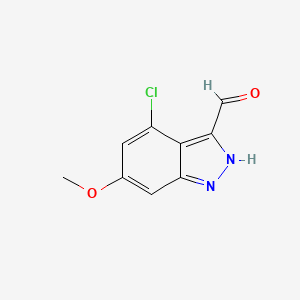
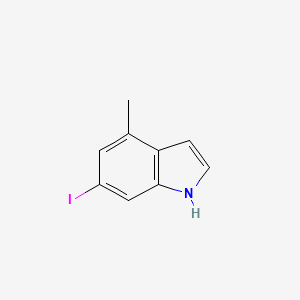
![3,6-dibromo-5-methoxy-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1613685.png)
